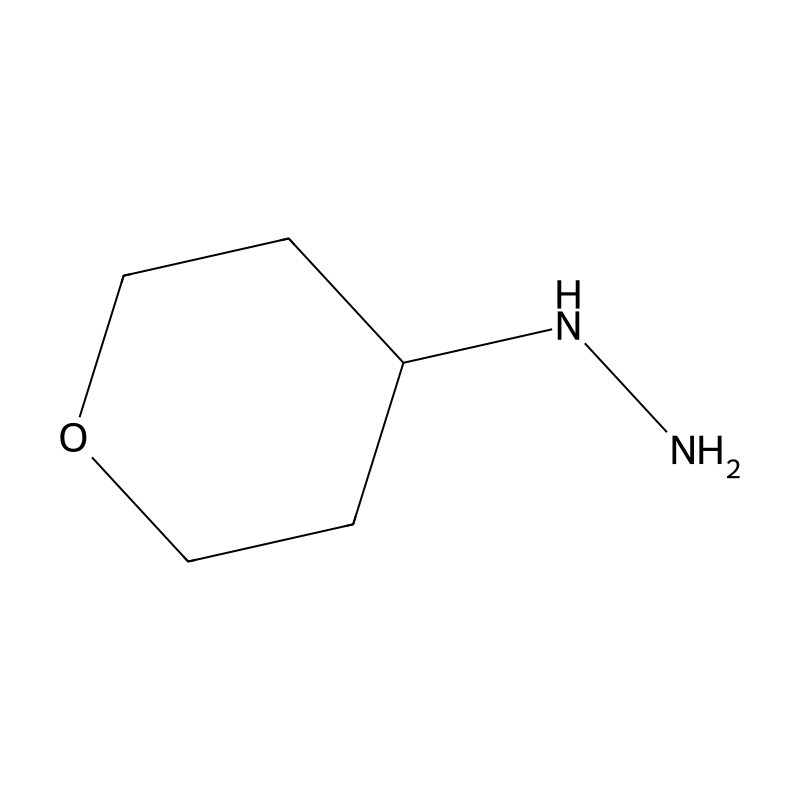(Tetrahydro-2H-pyran-4-yl)hydrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Heterocyclic Scaffolds:
THPH can be used as a starting material for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing atoms other than carbon. These scaffolds are valuable building blocks in drug discovery and material science due to their unique properties. For instance, studies have shown the conversion of THPH derivatives into pyrazoles and pyridazines, which exhibit potential anti-inflammatory and antitumor activities [, ].
(Tetrahydro-2H-pyran-4-yl)hydrazine is an organic compound characterized by the molecular formula CHNO. It features a tetrahydropyran ring structure fused with a hydrazine group, which contributes to its unique chemical properties and reactivity. This compound is recognized for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry .
There is no current information available on the specific mechanism of action of (Tetrahydro-2H-pyran-4-yl)hydrazine in any biological system or its interaction with other compounds.
Due to the absence of specific data, it's important to consider the potential hazards associated with similar functional groups:
- Hydrazine group: Known to be toxic, a skin and respiratory irritant, and a potential carcinogen.
- Tetrahydropyran: While less data is available, caution should be exercised due to the presence of an ether group, which can be flammable and reactive.
- Oxidation: This compound can be oxidized to form various oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: It can be reduced to yield simpler hydrazine derivatives, often employing reducing agents like lithium aluminum hydride.
- Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions .
Major Products Formed
The products formed from these reactions are contingent upon the specific reagents and reaction conditions. For instance, oxidation may yield oxides, while substitution reactions can lead to a variety of substituted hydrazine derivatives.
Research indicates that (Tetrahydro-2H-pyran-4-yl)hydrazine exhibits potential biological activities, particularly in the realms of antibacterial and antidiabetic properties. Its interaction with biological targets through its hydrazine group may lead to the formation of hydrazones and other derivatives that demonstrate significant biological effects .
Synthetic Routes
The synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine typically involves the reaction of tetrahydropyran with hydrazine under controlled conditions. A common method employs a Schlenk flask where tetrahydropyran is reacted with hydrazine hydrate in the presence of a catalyst such as palladium on carbon at elevated temperatures .
Industrial Production
For industrial applications, large-scale batch reactors are often utilized. The production process is optimized for yield and purity, incorporating purification steps like distillation or crystallization to isolate the desired compound effectively.
(Tetrahydro-2H-pyran-4-yl)hydrazine finds diverse applications across several domains:
- Organic Synthesis: It serves as a reagent in the formation of heterocyclic compounds.
- Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in synthesizing novel therapeutic agents.
- Industrial Processes: It is utilized in producing specialty chemicals and intermediates for various industrial applications .
Studies on (Tetrahydro-2H-pyran-4-yl)hydrazine have revealed its interactions with various molecular targets. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or industrial processes. Its ability to form hydrazones may play a critical role in these interactions .
Several compounds share structural similarities with (Tetrahydro-2H-pyran-4-yl)hydrazine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (Tetrahydro-2H-pyran-4-yl)hydrazine | CHNO | Tetrahydropyran ring fused with hydrazine |
| (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride | CHClNO | Dihydrochloride salt form |
| 4-Hydrazinotetrahydro-2H-pyran | CHNO | Lacks the additional hydrogen atoms found in the primary compound |
| Tetrahydropyran | CHO | No nitrogen; simply a cyclic ether |
The presence of both the tetrahydropyran structure and the hydrazine moiety distinguishes (Tetrahydro-2H-pyran-4-yl)hydrazine from other similar compounds, contributing to its unique reactivity and potential applications in various fields .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








